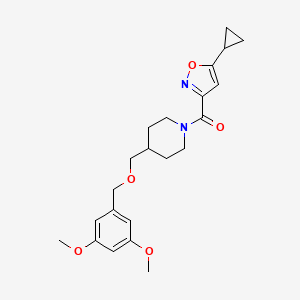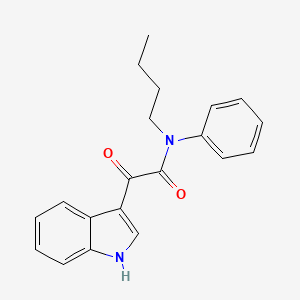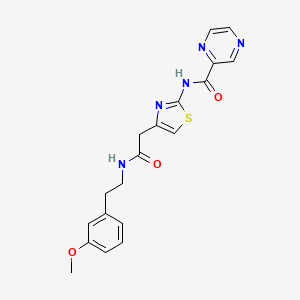
N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anti-Inflammatory Applications
Compounds similar to N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide have been studied for their anti-inflammatory properties. Derivatives of this compound have shown potential in inhibiting COX-1 and COX-2 enzymes, which are key players in the inflammatory process . The methoxy group and the thiazol-pyrazine structure could be contributing to the high selectivity index (SI) values observed in these studies, indicating a strong potential for development into anti-inflammatory drugs.
Anti-Tubercular Activity
Pyrazine derivatives have been identified as potent anti-tubercular agents. Research indicates that certain substitutions on the pyrazine ring can enhance activity against Mycobacterium tuberculosis . The structural similarity of N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide to these active compounds suggests it could be a candidate for further investigation as an anti-tubercular drug.
Antimicrobial Potential
Thiazol and pyrazine rings are known to possess antimicrobial properties. Studies have shown that certain thiazol-2-yl-pyrazine-2-carboxamide derivatives exhibit promising activity against bacterial and fungal species . This suggests that our compound of interest may also serve as a valuable scaffold for developing new antimicrobial agents.
Anticancer Properties
The thiazol-pyrazine structure has been explored for its potential in cancer therapy. Some derivatives have shown activity against various cancer cell lines, including breast cancer . The compound’s ability to interact with cellular targets could be harnessed to develop novel anticancer therapies.
Pharmacological Versatility
Pyrazine derivatives are versatile pharmacophores with a wide range of biological activities. They have been used in drugs with antimycobacterial, antibacterial, antifungal, antidiabetic, and anticancer effects . The compound could be modified to enhance these properties for various pharmacological applications.
Agricultural Applications
While not directly related to the compound , pyrazine derivatives have been mentioned in the context of agricultural applications, such as in the manufacture or repair of agricultural equipment . This indicates the potential for chemical derivatives to be used in various industrial applications, including agriculture.
Perfumery and Food Industries
Pyrazines are important in the perfumery and food industries due to their aromatic properties. They contribute to the flavor and scent profiles of various products. The compound’s structure could be explored for creating new fragrances and flavors .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[2-[2-(3-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-27-15-4-2-3-13(9-15)5-6-22-17(25)10-14-12-28-19(23-14)24-18(26)16-11-20-7-8-21-16/h2-4,7-9,11-12H,5-6,10H2,1H3,(H,22,25)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFOAVJMRBEYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

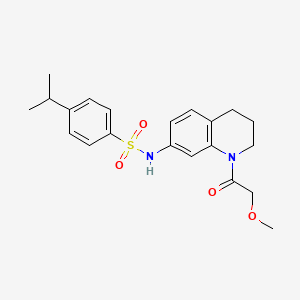
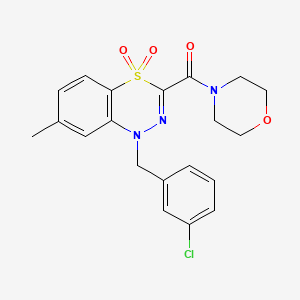
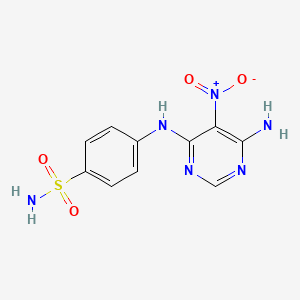
![4-(dimethylsulfamoyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2863864.png)

![N-(2,4-difluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2863867.png)
![2-Chloro-N-[(3-methylthiophen-2-yl)methyl]-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)acetamide](/img/structure/B2863870.png)

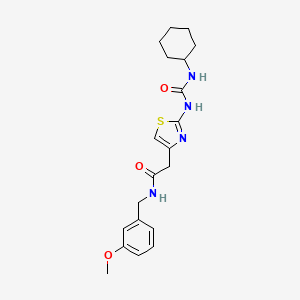
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2863875.png)
